molecular formula C10H18O3 B12631072 Methyl 5-hydroxy-4-methyloct-2-enoate CAS No. 919296-40-5

Methyl 5-hydroxy-4-methyloct-2-enoate

Cat. No.: B12631072
CAS No.: 919296-40-5
M. Wt: 186.25 g/mol
InChI Key: MODAUSOBLAEPAR-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-methyloct-2-enoate is an organic compound with the molecular formula C10H18O3 It is a derivative of octenoic acid, featuring a hydroxyl group at the fifth position and a methyl group at the fourth position on the octenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-4-methyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the aldol condensation of 4-methylpentanal with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated ester to yield the desired product. This reaction requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4-methyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 5-oxo-4-methyloct-2-enoate.

    Reduction: 5-hydroxy-4-methyloctanol.

    Substitution: 5-chloro-4-methyloct-2-enoate.

Scientific Research Applications

Methyl 5-hydroxy-4-methyloct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of methyl 5-hydroxy-4-methyloct-2-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hydroxyhexanoate: Similar structure but with a shorter carbon chain.

    Methyl 5-hydroxy-4-methylhex-2-enoate: Similar structure but with a different carbon chain length.

    Methyl 5-hydroxy-4-methylhept-2-enoate: Similar structure but with a different carbon chain length.

Uniqueness

Methyl 5-hydroxy-4-methyloct-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties

Properties

CAS No.

919296-40-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 5-hydroxy-4-methyloct-2-enoate

InChI

InChI=1S/C10H18O3/c1-4-5-9(11)8(2)6-7-10(12)13-3/h6-9,11H,4-5H2,1-3H3

InChI Key

MODAUSOBLAEPAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C=CC(=O)OC)O

Origin of Product

United States

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